

One-Pot Synthesis of Functionalized Piperidines from Piperidinones: Application Notes and Protocols

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Compound of Interest

Compound Name: Piperidione

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This document provides detailed application notes and protocols for the one-pot synthesis of functionalized piperidines, a critical scaffold in medicinal chemistry, starting from readily available piperidinones. The piperidine moiety is a cornerstone in the architecture of a vast array of pharmaceuticals and biologically active compounds. One-pot synthesis methodologies offer substantial advantages over traditional multi-step approaches by enhancing efficiency, minimizing waste, and conserving time and resources. These protocols focus on robust and practical one-pot strategies, including tandem reactions and multi-component approaches that commence with a piperidinone core.

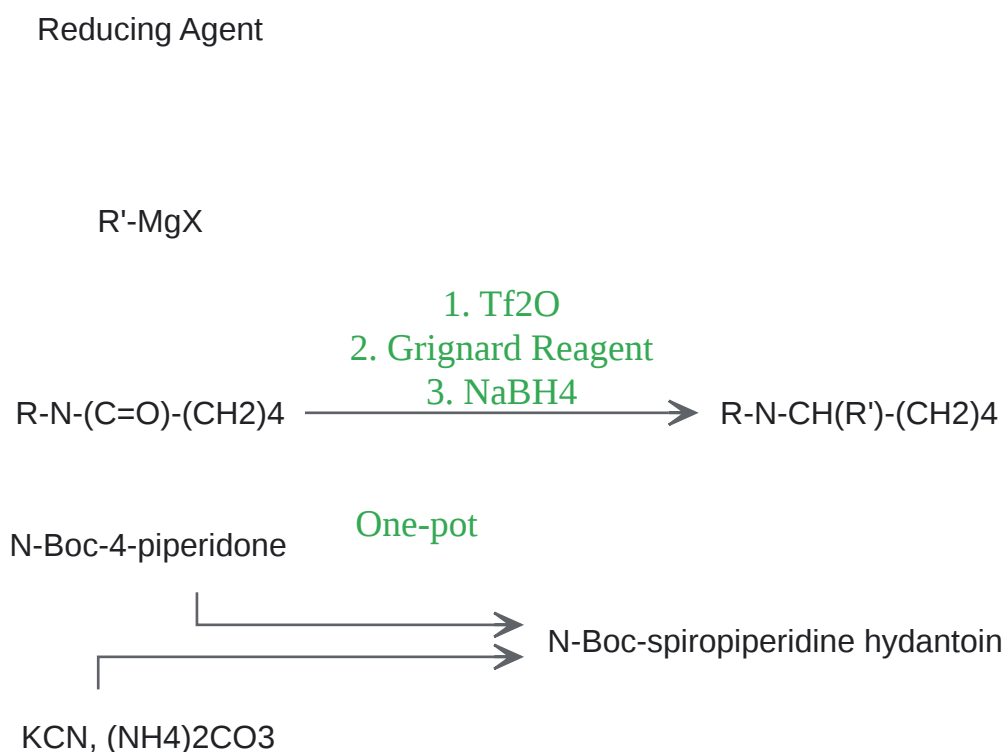
Introduction to One-Pot Functionalization of Piperidinones

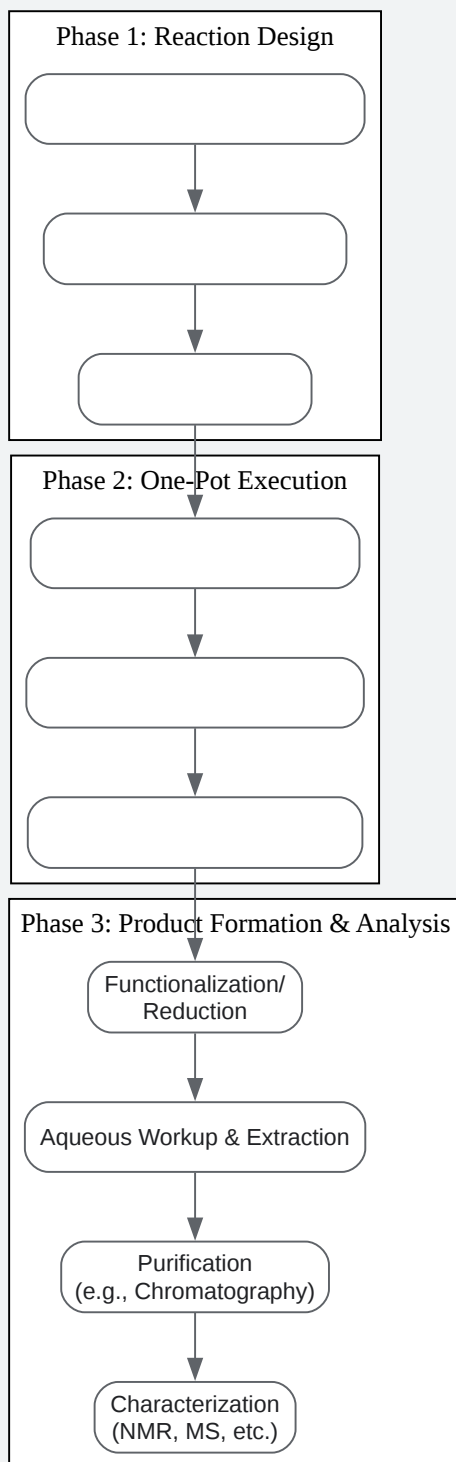
The transformation of a simple piperidinone scaffold into a more complex and functionally diverse piperidine derivative in a single synthetic operation is a highly desirable strategy in modern organic synthesis and drug discovery. This approach avoids the need for isolation and purification of intermediates, which can lead to significant savings in time, cost, and materials, while also improving the overall yield. The methodologies outlined below detail one-pot procedures for the α -functionalization and subsequent reduction of piperidinones, as well as the synthesis of spiro-piperidines.

I. One-Pot α -Alkylation and Reduction of Piperidinones

A powerful one-pot strategy for the synthesis of α -alkylated piperidines involves the initial activation of a lactam, such as a 2-piperidone, followed by the addition of a nucleophile (e.g., a Grignard reagent) and subsequent in-situ reduction. This method provides a direct route to α -substituted cyclic amines.

Reaction Scheme:





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